2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJVFAMPFLIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 4 2,5 Dimethoxyphenyl 1 Butene
Elucidation of Retrosynthetic Pathways and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene, the analysis reveals several key disconnections that suggest plausible forward synthetic pathways.
The primary disconnection points in the target molecule are the carbon-bromine bond at the allylic position and the carbon-carbon bond connecting the butene chain to the dimethoxyphenyl ring.
Disconnection 1: Allylic C-Br Bond: The bond between the bromine atom and the butene chain is a prime candidate for disconnection. This suggests a forward synthesis involving the allylic bromination of a precursor, 4-(2,5-dimethoxyphenyl)-1-butene (B60591). Allylic bromination is a well-established reaction, often employing N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the carbon adjacent to a double bond. chadsprep.com This reaction proceeds via a radical mechanism, favored by the stability of the resulting allylic radical. chemistrysteps.comlibretexts.org
Disconnection 2: C-C Bond between the Ring and Butene Chain: A second disconnection can be made at the bond joining the aromatic ring and the four-carbon chain. This approach would involve coupling a substituted benzene (B151609) derivative with a four-carbon unit. A potential forward synthesis could involve a Grignard reaction between 2,5-dimethoxybenzylmagnesium bromide and acrolein, followed by dehydration and subsequent allylic bromination.
A simplified retrosynthetic scheme is presented below:
| Target Molecule | Retrosynthetic Step | Precursor(s) |
| This compound | Allylic Bromination | 4-(2,5-dimethoxyphenyl)-1-butene |
| 4-(2,5-dimethoxyphenyl)-1-butene | Wittig Reaction | 2,5-dimethoxybenzaldehyde (B135726) and Allyl-triphenylphosphonium bromide |
| 2,5-dimethoxybenzaldehyde | Formylation | 1,4-dimethoxybenzene (B90301) |
This analysis suggests that a practical forward synthesis would commence with a commercially available starting material like 1,4-dimethoxybenzene, which can be formylated to produce 2,5-dimethoxybenzaldehyde. This aldehyde can then be converted to the precursor 4-(2,5-dimethoxyphenyl)-1-butene, which is subsequently subjected to allylic bromination to yield the final product.
Development and Optimization of Stereoselective Synthetic Protocols
Achieving stereocontrol in the synthesis of this compound is crucial if a specific enantiomer or diastereomer is desired. This can be accomplished through various asymmetric synthesis strategies.
Asymmetric catalysis can be employed to introduce chirality during the formation of a key precursor. For instance, an asymmetric allylation of 2,5-dimethoxybenzaldehyde could generate a chiral alcohol, which can then be further manipulated to form the target molecule. Catalytic asymmetric synthesis has broad applications in producing enantiomerically pure compounds. pharmtech.com
| Catalyst Type | Reaction | Potential Outcome |
| Chiral Lewis Acid | Asymmetric Allylation | Enantioselective formation of a homoallylic alcohol precursor |
| Transition Metal Complex | Asymmetric Hydrogenation | Stereoselective reduction of a prochiral double bond in a precursor |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. In the synthesis of this compound, a chiral auxiliary could be attached to a precursor to control the stereochemistry of a key bond-forming step.
For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid derivative of the 2,5-dimethoxyphenyl moiety. nih.gov Subsequent alkylation with an appropriate four-carbon electrophile would proceed with high diastereoselectivity. researchgate.net Removal of the auxiliary would then yield an enantiomerically enriched precursor ready for conversion to the final product.
| Chiral Auxiliary | Attachment Point | Key Reaction | Stereochemical Control |
| Evans Oxazolidinone | Carboxylic acid derivative of the aromatic ring | Asymmetric Alkylation | High diastereoselectivity |
| Pseudoephedrine | Amide formation with a precursor | Asymmetric Alkylation | Diastereoselective addition to the enolate |
Integration of Green Chemistry Principles in Synthetic Route Design and Execution
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. chemistryjournals.netchemijournal.com The application of these principles is crucial for developing sustainable synthetic routes. acs.org
One of the core tenets of green chemistry is the use of safer solvents. nih.gov Whenever feasible, reactions should be conducted in environmentally benign solvents like water or ethanol (B145695), or even in the absence of a solvent. chemistryjournals.net For the proposed synthesis, exploring aqueous conditions for the Wittig reaction or employing solvent-free conditions for the allylic bromination could significantly improve the environmental profile of the process. Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption, often under solvent-free conditions. chemistryjournals.net
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes should be designed to maximize atom economy by minimizing the formation of byproducts. chemistryjournals.net For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Safer Solvents | Use of water or ethanol instead of chlorinated solvents. | Reduced environmental impact and health hazards. |
| Energy Efficiency | Microwave-assisted reactions. | Shorter reaction times and lower energy consumption. chemistryjournals.net |
| Atom Economy | Prioritizing addition and catalytic reactions. | Minimized waste generation. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials if available. | Reduced reliance on fossil fuels. acs.org |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side-product formation. For a multi-step synthesis of this compound, a telescoped continuous flow process could offer enhanced safety, efficiency, and scalability.
A plausible synthetic pathway amenable to flow chemistry involves a Grignard reaction followed by allylic bromination. Each of these steps can be significantly improved through continuous processing.
Step 1: Continuous Generation and Reaction of 2,5-dimethoxybenzylmagnesium bromide
Grignard reagents are fundamental in C-C bond formation but their batch synthesis is notoriously hazardous due to the pyrophoric nature of magnesium and the highly exothermic initiation phase. Flow chemistry mitigates these risks by maintaining a very small reaction volume at any given time, allowing for superior heat transfer and control.
A flow setup for this step would involve pumping a solution of 2,5-dimethoxybenzyl bromide in an ethereal solvent (like THF) through a packed-bed reactor containing magnesium turnings. This approach enables:
Enhanced Safety: Eliminates the accumulation of large quantities of the highly reactive Grignard reagent, preventing thermal runaway.
Improved Efficiency: Precise control of residence time and temperature leads to higher conversion rates and reduced formation of by-products like Wurtz coupling products.
On-Demand Generation: The reagent is produced and consumed in a continuous stream, avoiding the need for storage of unstable intermediates.
The generated Grignard reagent can then be directly merged with a continuous stream of an allyl halide (e.g., allyl bromide) in a second flow reactor (a T-mixer followed by a residence time coil) to form the intermediate, 4-(2,5-dimethoxyphenyl)-1-butene.
Step 2: Flow-Based Allylic Bromination
The subsequent allylic bromination of 4-(2,5-dimethoxyphenyl)-1-butene with a reagent like N-bromosuccinimide (NBS) is a radical reaction that benefits immensely from the precise control offered by flow reactors. In batch processing, localized overheating can lead to poor selectivity and the formation of multiple brominated by-products.
In a flow system, the alkene intermediate and a solution of NBS, along with a radical initiator, would be pumped through a temperature-controlled reactor, which could also be a photochemistry module employing UV light for initiation. This allows for:
Precise Temperature Control: Superior heat dissipation prevents hotspots, enhancing the selectivity for the desired mono-brominated allylic product over dibrominated or rearranged isomers.
Controlled Residence Time: Optimizing the time the reaction mixture spends in the heated or irradiated zone ensures high conversion while minimizing degradation or side reactions.
Improved Mixing: Efficient mixing in microreactors ensures a homogenous reaction environment, leading to more consistent product quality.
A conceptual telescoped flow system could integrate these steps, potentially including in-line purification or liquid-liquid extraction modules, to move from the starting materials to the final product in a continuous, automated fashion.
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |
| Grignard Formation Safety | High risk of thermal runaway due to large volume and exothermic initiation. | Small reaction volume and superior heat transfer significantly reduce risk. | Greatly Enhanced Safety |
| Grignard Reagent Stability | Reagent often stored, leading to potential degradation (Schlenk equilibrium). | Reagent generated and used "on-demand," ensuring high reactivity. | Higher Purity & Consistency |
| Bromination Selectivity | Difficult to control temperature, leading to potential side products and rearrangements. | Precise temperature and residence time control allows for higher selectivity. | Improved Product Selectivity |
| Scalability | Scaling up is non-linear and can introduce new safety and mixing challenges. | Linear scalability by running the system for longer periods or "numbering-up" reactors. | Simplified & Safer Scalability |
| Process Control | Manual control over additions and temperature. | Automated control using pumps and software, enabling fine-tuning of parameters. | High Reproducibility & Optimization |
Comparative Analysis of Diverse Synthetic Routes: Efficacy and Selectivity Profiling
While no specific synthesis for this compound is extensively documented in peer-reviewed literature, plausible routes can be designed based on established organic chemistry principles. Below is a comparative analysis of two such hypothetical routes.
Route A: Grignard Coupling Followed by Allylic Bromination
This route is a convergent and logical approach, building the carbon skeleton first and then introducing the final functionality.
Step 1: Synthesis of 2,5-dimethoxybenzyl bromide. This can be achieved from the commercially available 2,5-dimethoxybenzyl alcohol via reaction with PBr₃ or HBr.
Step 2: Grignard Reaction. The prepared benzyl (B1604629) bromide is reacted with magnesium to form the Grignard reagent, which is then coupled with an allyl halide like allyl bromide to yield 4-(2,5-dimethoxyphenyl)-1-butene.
Step 3: Allylic Bromination. The intermediate alkene is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to install the bromine at the allylic C2 position.
Route B: Friedel-Crafts Acylation and Subsequent Olefination/Reduction Pathway
This route constructs the side chain on the aromatic ring through a different set of reactions.
Step 1: Friedel-Crafts Acylation. 1,4-dimethoxybenzene is acylated with crotonyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to produce (E)-1-(2,5-dimethoxyphenyl)but-2-en-1-one. This reaction's regioselectivity can be an issue.
Step 2: Carbonyl Reduction. The ketone in the resulting chalcone (B49325) derivative is selectively reduced to a methylene (B1212753) group using a method like the Wolff-Kishner or Clemmensen reduction to give 4-(2,5-dimethoxyphenyl)-2-butene.
Step 3: Isomerization and Bromination. This route leads to an internal alkene, which would require an additional isomerization step to form the terminal alkene needed for the final bromination, or a more complex bromination strategy. This makes the route less direct than Route A.
Comparative Table of Proposed Synthetic Routes
| Metric | Route A: Grignard/Allylic Bromination | Route B: Friedel-Crafts Pathway |
| Number of Steps | 3 | 3+ (potential isomerization needed) |
| Starting Materials | 2,5-dimethoxybenzyl alcohol, allyl bromide | 1,4-dimethoxybenzene, crotonyl chloride |
| Key C-C Formation | Grignard Reaction | Friedel-Crafts Acylation |
| Efficacy Profile | Generally reliable and high-yielding steps. The Grignard reaction is a robust C-C bond formation method. | Friedel-Crafts reactions can suffer from polyalkylation and regioselectivity issues. Wolff-Kishner reduction requires harsh conditions. |
| Selectivity Profile | Regioselectivity: Allylic bromination can produce a mixture of isomers (e.g., 2-bromo- and 4-bromo- products) due to the resonance-stabilized allylic radical intermediate. masterorganicchemistry.comquora.com The terminal alkene product might be favored thermodynamically. | Regioselectivity: The initial Friedel-Crafts acylation on 1,4-dimethoxybenzene is directed by the methoxy (B1213986) groups but can still yield isomers. The final product is an internal, not terminal, alkene, complicating the final step. |
| Scalability | Well-suited for flow chemistry, which enhances safety and control, making it highly scalable. | Batch scalability of Friedel-Crafts can be challenging due to catalyst handling and quenching. Harsh reduction conditions are not ideal for large scale. |
| Overall Assessment | More direct and strategically sound. The main challenge is controlling the selectivity of the final allylic bromination step. | Less direct. Faces significant challenges with regioselectivity in the first step and results in the wrong alkene isomer for a straightforward final step. |
Based on this comparative analysis, Route A represents a more efficient and selective strategy for the synthesis of this compound. While the key challenge lies in controlling the regioselectivity of the allylic bromination, this can be addressed through careful optimization of reaction conditions, potentially leveraging the precise control offered by continuous flow processing as discussed in section 2.4. Route B is less favorable due to inherent regioselectivity problems and the formation of an incorrect alkene isomer that would necessitate additional, non-trivial synthetic steps.
Reactivity and Mechanistic Investigations of 2 Bromo 4 2,5 Dimethoxyphenyl 1 Butene
Exploration of Cross-Coupling Reactions Involving the Bromine Moiety
The vinyl bromide group is a key functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Heck and Suzuki-Miyaura Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The vinyl bromide in 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene is an excellent substrate for such transformations.
The Heck reaction would involve the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would extend the carbon chain at the vinylic position, leading to the formation of a substituted diene. The general conditions and expected outcome are summarized in the table below.
| Reaction | Reactants | Catalyst System | Potential Product Structure |
| Heck Coupling | This compound, Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Substituted-4-(2,5-dimethoxyphenyl)-1,3-butadiene derivative |
The Suzuki-Miyaura coupling would involve the reaction of the vinyl bromide with a boronic acid or its ester, catalyzed by a palladium complex. This reaction is highly versatile for the formation of C(sp²)-C(sp²) bonds. Coupling with an aryl or vinyl boronic acid would yield a substituted styrene or a 1,3-diene, respectively.
| Reaction | Reactants | Catalyst System | Potential Product Structure |
| Suzuki-Miyaura Coupling | This compound, Organoboron Reagent (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-(2,5-dimethoxyphenyl)-1-butene derivative |
Copper-Mediated Ullmann and Sonogashira Coupling Adaptations
Copper-mediated coupling reactions provide alternative and sometimes complementary methods to palladium-catalyzed transformations.
The Ullmann condensation traditionally refers to the coupling of aryl halides. While less common for vinyl halides, copper-catalyzed methodologies have been developed for C-N, C-O, and C-S bond formation. These reactions could be adapted to introduce amine, ether, or thioether functionalities at the vinylic position of this compound.
The Sonogashira coupling , a palladium and copper co-catalyzed reaction, is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. This would result in the synthesis of a conjugated enyne system.
| Reaction | Reactants | Catalyst System | Potential Product Structure |
| Sonogashira Coupling | This compound, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(2,5-dimethoxyphenyl)-2-alkynyl-1-butene derivative |
Olefinic Reactivity Studies: Addition, Cycloaddition, and Metathesis Reactions
The terminal alkene in this compound is susceptible to a variety of reactions that target the π-bond.
Chemo- and Regioselective Addition Reactions Across the Alkene
Addition reactions to the double bond can introduce a wide range of functional groups. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) would be influenced by the reaction conditions and the nature of the reagent.
Hydrohalogenation: Addition of HBr or HCl would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon. The presence of peroxides could reverse this regioselectivity for HBr addition.
Hydration: Acid-catalyzed hydration (e.g., with H₂SO₄/H₂O) would likely yield the Markovnikov alcohol. Hydroboration-oxidation would provide the anti-Markovnikov alcohol.
Halogenation: Addition of Br₂ or Cl₂ would result in the formation of a dihalogenated alkane.
Ring-Closing and Cross-Metathesis Applications
Olefin metathesis has become a cornerstone of modern organic synthesis. The terminal alkene of this compound makes it a suitable substrate for these reactions.
Cross-metathesis with another olefin, catalyzed by a ruthenium complex such as a Grubbs catalyst, would lead to the formation of a new, longer-chain alkene. beilstein-journals.org The efficiency of this reaction can sometimes be influenced by the steric and electronic properties of the substrates.
If the molecule were to contain another double bond at a suitable position, ring-closing metathesis (RCM) could be employed to construct a cyclic structure.
Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenyl Ring (if activated)
The 2,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, the most likely positions for further substitution are C-3 and C-6.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid would introduce another halogen atom onto the ring.
Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid would introduce an alkyl or acyl group, respectively.
Nucleophilic aromatic substitution on the dimethoxyphenyl ring is generally not favored unless a strong electron-withdrawing group is also present on the ring.
Radical Reaction Pathways and Their Controlled Initiation
The presence of a carbon-bromine bond on the C2-position of the butene chain suggests that this compound can serve as a precursor to a highly reactive vinyl radical. Unlike their allylic or alkyl counterparts, vinyl radicals, where the unpaired electron resides on a sp²-hybridized carbon, are notably unstable and reactive. rsc.orgacs.org The generation of these intermediates from vinyl halides requires specific initiation conditions.
Controlled initiation of radical reactions involving this compound can be achieved through several methods:
Thermal or Photochemical Initiation: Radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, can be decomposed by heat or UV light to generate primary radicals. These primary radicals can then react with a suitable donor to initiate a radical chain reaction. Photochemical approaches, in particular, have emerged as a powerful tool for generating vinyl radicals from vinyl halides under mild conditions, sometimes assisted by a photocatalyst or through direct photoinduced electron transfer (PET). acs.orgnih.govuni-regensburg.de
Single-Electron Transfer (SET): Reducing agents, including certain metals or organometallic complexes, can transfer a single electron to the vinyl bromide, leading to the cleavage of the C-Br bond and formation of the vinyl radical. tandfonline.comwipo.int Systems employing activated zinc powder with an alkyl halide have been shown to initiate controlled radical polymerization of vinyl monomers, suggesting a pathway for controlled radical generation. tandfonline.com
Once formed, the 2-(4-(2,5-dimethoxyphenyl)but-1-en-2-yl) radical is a key intermediate. Its subsequent reactions are diverse and can include hydrogen atom abstraction from the solvent or other reagents, or participation in addition and cyclization reactions. rsc.orgacs.org The control over these competing pathways is a central challenge in harnessing the reactivity of this intermediate. For instance, light on/off experiments in related systems have demonstrated that the radical reaction can be stopped by removing the light source, confirming the radical nature of the transformation and offering a degree of external control. nih.gov
Table 1: Potential Methods for Controlled Radical Initiation This table presents generalized methods applicable to vinyl bromides.
| Initiation Method | Typical Reagents/Conditions | Mechanism | Primary Radical Formed |
|---|---|---|---|
| Photochemical (Catalyst-Free) | Visible Light / UV Light, Basic Conditions | Photoinduced Electron Transfer (PET) at a Halogen-Bonding Complex. nih.gov | Vinyl Radical |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Visible Light, Electron Donor/Acceptor | Single-Electron Transfer from/to excited photocatalyst. acs.org | Vinyl Radical or Radical Cation |
| Metal-Mediated SET | Activated Zinc Powder, Mild Heat (e.g., 70°C). tandfonline.com | Single-Electron Transfer from metal surface. | Vinyl Radical |
| Thermal Initiation | AIBN or Benzoyl Peroxide, Heat (60-100°C). | Homolytic cleavage of initiator, followed by reaction with substrate precursor. | Vinyl Radical |
Rearrangement Reactions and Their Mechanistic Elucidation
While radical rearrangements are generally less common than their carbocationic counterparts, the structure of this compound presents possibilities for such transformations. Rearrangements often proceed to form a more stable intermediate. Potential rearrangement pathways could involve:
Aryl Migration: The 2,5-dimethoxyphenyl group is an electron-rich aromatic system. In radical reactions, the migration of an aryl group is a known process. If a radical is formed at the vinylic position, a 1,3-aryl migration could potentially occur. rsc.org More commonly, such rearrangements occur via cationic intermediates. For example, studies on the acetolysis of trianisylvinyl bromide, a related vinyl halide with electron-rich methoxy-substituted phenyl groups, showed significant isotopic scrambling due to 1,2-anisyl shifts through a vinyl cation intermediate. cdnsciencepub.com This indicates that under conditions favoring ionization, the dimethoxyphenyl group could migrate.
Hydrogen Shifts: Intramolecular hydrogen atom transfer is another possible rearrangement pathway for radical species. A 1,4-hydrogen shift has been observed in certain β-sulfur-substituted vinyl radicals. rsc.org For the vinyl radical derived from the title compound, a hydrogen shift from the benzylic C4 position to the radical center at C2 could be envisioned, although this would likely require specific conformational alignments.
Ring Closure: Intramolecular radical addition to the aromatic ring could lead to cyclized products. Vinyl radicals are known to undergo cyclization reactions, particularly onto proximal benzene (B151609) rings, disrupting the aromatic system to form new ring structures. rsc.org
Mechanistic elucidation of these potential rearrangements would rely heavily on isotopic labeling studies and computational analysis. For instance, labeling the butene chain or the aromatic ring with ¹³C or ¹⁴C would allow chemists to track the movement of atoms during the reaction, as was done in the study of trianisylvinyl bromide rearrangement. cdnsciencepub.com Electron spin resonance (e.s.r.) spectroscopy would be a critical tool for the direct observation of the radical intermediates and any rearranged radical species that might form. rsc.org
Derivatization Strategies at the Bromine and Olefinic Centers
The two primary reactive sites on this compound, the vinylic bromide and the terminal double bond, allow for a wide range of synthetic modifications.
Derivatization at the Bromine Center
The C(sp²)-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the bromine atom to be replaced with a variety of other functional groups with high selectivity and retention of the double bond's geometry. nih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: Palladium catalysts can be used to couple the vinyl bromide with aryl- or vinylboronic acids, providing a direct route to substituted stilbenes and dienes. Selective coupling at a C(sp²)-Br bond in the presence of other potentially reactive sites, like a C(sp³)-Cl bond, has been demonstrated, highlighting the precision of this method. nih.gov
Heck Coupling: The palladium-catalyzed reaction with alkenes (e.g., styrenes) can extend the carbon chain and form conjugated diene systems. acs.org
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium/copper co-catalytic system, would install an alkyne group, yielding a conjugated enyne structure.
Reductive Cross-Coupling: Dual catalysis systems, such as photoredox/nickel catalysis, enable the coupling of vinyl halides with unactivated alkyl bromides, forming a new C(sp²)-C(sp³) bond. rsc.org This method avoids the need for stoichiometric metal reductants by using an organic amine as the terminal reductant. rsc.org
Table 2: Representative Cross-Coupling Derivatizations for the Vinylic Bromide This table outlines generalized conditions for reactions common to vinyl bromides.
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, PCy₃·HBF₄, Base (e.g., K₃PO₄) | Aryl-substituted alkene | nih.gov |
| Reductive Cross-Electrophile Coupling | Alkyl Halide | (bpy)NiI₂, Mn or TMEDA (reductant) | Alkyl-substituted alkene | nih.govrsc.org |
| Buchwald-Hartwig Amination | Amine (e.g., Pyrrolidine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Enamine | organic-chemistry.org |
| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst, Photocatalyst, Visible Light | Conjugated Diene | acs.org |
Derivatization at the Olefinic Center
The C1=C2 double bond is susceptible to a variety of addition reactions. The specific outcome can be influenced by the electronic nature of the bromine atom at C2 and the bulky substituent at C4.
Hydrogenation: The double bond can be reduced to a single bond using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. transformationtutoring.com This would convert the butene chain to a butane (B89635) chain, yielding 2-bromo-1-(2,5-dimethoxyphenyl)butane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) across the double bond would be expected to follow Markovnikov's rule, where the hydrogen adds to the less substituted carbon (C1) and the halide adds to the more substituted carbon (C2). Given the presence of a bromine atom already at C2, this would lead to a gem-dibromide. However, under radical conditions (e.g., in the presence of peroxides), anti-Markovnikov addition could occur. towson.edu
Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. Reaction with cold, dilute potassium permanganate (B83412) (KMnO₄) also yields a syn-diol. quora.com
Isomerization: The position of the double bond could potentially be migrated along the carbon chain using solid base catalysts, which can facilitate the isomerization of 1-butene (B85601) to 2-butene (B3427860) through the formation of an allylic anion intermediate. taylorandfrancis.com
Advanced Spectroscopic and Spectrometric Techniques for Structural and Mechanistic Insights
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene, techniques such as 2D COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be pivotal.
A ¹H NMR spectrum would provide initial information on the chemical environment of the protons. For instance, the protons of the vinyl group are expected to appear as distinct signals, and the methoxy (B1213986) groups would likely present as sharp singlets. beilstein-journals.org The aromatic protons would exhibit splitting patterns dependent on their substitution.
A COSY spectrum would reveal proton-proton couplings. Key correlations would be expected between the protons of the butene chain, helping to establish their connectivity. For example, the allylic protons would show cross-peaks with the vinyl protons.
HSQC and HMBC experiments are crucial for assigning the carbon skeleton. An HSQC spectrum correlates directly bonded proton and carbon atoms. The HMBC spectrum, on the other hand, reveals longer-range couplings (typically over 2-3 bonds), which is instrumental in connecting the different fragments of the molecule, such as the butene chain to the dimethoxyphenyl ring. For related bromo-dimethoxyphenyl compounds, characteristic ¹³C NMR signals for the methoxy groups and the aromatic carbons have been reported. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1 (vinyl CH₂) | 5.2 - 5.5 | ~115 | H1 -> C2, C3 |
| C2 (vinyl C-Br) | - | ~140 | H1 -> C2, C3 |
| C3 (allylic CH₂) | ~2.8 | ~40 | H3 -> C1, C2, C4, C-ipso |
| C4 (benzylic CH₂) | ~2.9 | ~35 | H4 -> C3, C-ipso, C-ortho |
| Aromatic CH | 6.7 - 7.0 | 112 - 118 | Aromatic H -> other aromatic C |
| C-OMe | - | 151 - 154 | OMe H -> C-OMe |
Note: These are predicted values based on data from similar structural motifs and are not experimental data for the title compound.
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Probing Electronic States and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the C=C stretching vibration of the butene group would likely appear around 1640 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy groups would produce strong bands, typically in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected in the lower wavenumber region, generally between 600 and 500 cm⁻¹. Studies on related bromo-dimethoxybenzaldehyde compounds have shown characteristic C-Br absorption around 1018 cm⁻¹. sunankalijaga.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Weak |
| Alkene =C-H stretch | 3080-3010 | Medium |
| Alkyl C-H stretch | 2960-2850 | Strong |
| C=C stretch (alkene) | ~1640 | Strong |
| Aromatic C=C stretch | 1600-1450 | Strong |
| C-O stretch (ether) | 1250-1000 | Medium |
Note: These are expected frequency ranges and are not experimental data for the title compound.
High-Resolution Mass Spectrometry for Reaction Progress Monitoring and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing complex mixtures. For this compound, HRMS would provide the exact mass, confirming its molecular formula (C₁₂H₁₅BrO₂). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a clear diagnostic feature in the mass spectrum.
HRMS is also invaluable for monitoring reaction progress by detecting the presence of starting materials, intermediates, and byproducts. In the synthesis of the title compound, HRMS could be used to track the consumption of precursors and the formation of the desired product.
The fragmentation pattern observed in the mass spectrum (MS/MS) can provide structural information. For this compound, likely fragmentation pathways would include the loss of a bromine radical, cleavage of the butene chain, and fragmentation of the dimethoxyphenyl ring. Analysis of metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) by LC-HRMS/MS has demonstrated the utility of this technique in identifying and characterizing related structures in complex biological matrices. researchgate.netnih.gov
X-ray Crystallography of Key Intermediates or Derivatives for Precise Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is currently available, the analysis of crystalline derivatives or key intermediates could provide invaluable structural insights.
For example, if a suitable crystalline derivative could be synthesized, X-ray diffraction analysis would precisely determine the stereochemistry at the bromine-bearing carbon and the conformation of the butene chain relative to the aromatic ring. Crystallographic studies of related bromo-substituted aromatic compounds have revealed details about their molecular geometry and packing in the solid state, often influenced by intermolecular interactions such as hydrogen bonds and π-stacking. researchgate.netresearchgate.netresearchgate.net The presence of the bromine atom could lead to halogen bonding interactions, which might influence the crystal packing.
Theoretical and Computational Chemistry Studies on 2 Bromo 4 2,5 Dimethoxyphenyl 1 Butene
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method due to its balance of accuracy and computational cost.
DFT calculations for 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene would involve determining the ground-state electronic energy and electron density. From these, a variety of properties can be derived. For instance, the total energy of different isomers can be calculated to predict their relative stabilities. The distribution of electron density and the electrostatic potential can reveal information about the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
Reactivity descriptors that can be calculated from DFT include the ionization potential, electron affinity, and chemical hardness. These values provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| Total Energy | -2345.6789 | Hartrees |
| Ionization Potential | 8.12 | eV |
| Electron Affinity | 0.98 | eV |
| Chemical Hardness | 3.57 | eV |
| Dipole Moment | 2.45 | Debye |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling can be used to map out the entire energy landscape of a chemical reaction. This is particularly useful for understanding the mechanism of reactions involving this compound.
By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, potential reactions for study could include nucleophilic substitution at the carbon bearing the bromine atom or addition reactions at the double bond. Computational modeling could help determine which of these pathways is more favorable under different conditions.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, leading to a large number of possible conformations.
Conformational analysis aims to identify the most stable conformations (those with the lowest energy). Molecular mechanics is a computationally efficient method for exploring the conformational space of large molecules. It uses a classical mechanical model of molecules, treating atoms as balls and bonds as springs.
Molecular dynamics simulations can provide further insight by simulating the movement of the atoms over time. This can reveal how the molecule flexes and changes shape at a given temperature, and the relative populations of different conformations.
Analysis of Frontier Molecular Orbitals (FMO) and Fukui Functions for Reactive Sites
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
For this compound, the location of the HOMO and LUMO can identify the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.
Fukui functions provide a more quantitative measure of the reactivity at different sites within the molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed.
Table 2: Hypothetical FMO Analysis of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -8.12 | C1=C2 pi-system |
| LUMO | -0.98 | C-Br sigma* orbital |
| HOMO-LUMO Gap | 7.14 |
Note: The values and atomic contributions in this table are hypothetical and for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is typically done by calculating a set of molecular descriptors (numerical values that describe the molecule's structure) and then using statistical methods to correlate them with experimentally measured reactivity data.
For a series of compounds related to this compound, a QSRR model could be developed to predict their reaction rates in a particular reaction. The descriptors used could include steric parameters, electronic parameters (such as those derived from DFT), and topological indices.
A successful QSRR model would not only allow for the prediction of reactivity for new, unsynthesized compounds but could also provide insight into the factors that are most important for controlling the reactivity of this class of molecules.
Applications of 2 Bromo 4 2,5 Dimethoxyphenyl 1 Butene As a Versatile Synthetic Intermediate
Strategic Building Block in the Total Synthesis of Complex Organic Molecules
The presence of a vinyl bromide moiety in 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene makes it an excellent candidate for participation in palladium-catalyzed cross-coupling reactions, which are cornerstone methods in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgmasterorganicchemistry.com The Suzuki-Miyaura and Mizoroki-Heck reactions, in particular, offer powerful tools for forming new carbon-carbon bonds with high efficiency and stereoselectivity. wikipedia.orglibretexts.orgorganic-chemistry.org
In a synthetic strategy, the vinyl bromide can act as an electrophilic partner, coupling with a wide range of organoboron reagents (in the Suzuki-Miyaura reaction) or alkenes (in the Mizoroki-Heck reaction). researchgate.netnih.govrsc.orgacs.org This allows for the attachment of the entire 4-(2,5-dimethoxyphenyl)-1-buten-2-yl fragment to another complex molecular scaffold. The 2,5-dimethoxyphenyl group itself is a structural motif found in a variety of biologically active compounds, including those with serotonergic activity, which could make this building block particularly interesting for medicinal chemistry applications. nih.govgoogle.com
The versatility of this approach is highlighted in the following illustrative table of potential cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Potential Product Structure | Significance |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | A biaryl-substituted butene | Construction of complex polyaromatic systems. |
| Suzuki-Miyaura | Vinylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | A conjugated diene | Synthesis of polyene natural products. |
| Mizoroki-Heck | Acrylate ester | Pd(OAc)₂, P(o-tol)₃, Et₃N | A substituted cinnamate (B1238496) derivative | Access to precursors for various pharmaceuticals. |
| Mizoroki-Heck | Styrene (B11656) | PdCl₂(PPh₃)₂, NaOAc | A substituted stilbene | Creation of photoactive and biologically active molecules. |
This table is for illustrative purposes and specific conditions would require experimental optimization.
Precursor for the Construction of Heterocyclic Scaffolds and Ring Systems
Heterocyclic compounds are ubiquitous in nature and medicine, and the development of new routes to these structures is a constant focus of synthetic chemistry. mdpi.comrsc.org this compound can be envisioned as a versatile precursor for various heterocyclic systems.
One potential application is in the synthesis of substituted tetrahydrofurans. nih.govacs.orgorganic-chemistry.org The compound is a homoallylic bromide. Through nucleophilic substitution of the bromide with a hydroxide (B78521) source, it can be converted to the corresponding homoallylic alcohol. Such alcohols are known to undergo intramolecular cyclization reactions, such as iodoetherification or acid-catalyzed cyclization, to yield substituted tetrahydrofurans. researchgate.netacs.org This would result in a tetrahydrofuran (B95107) ring bearing a methyl group and a 2-(2,5-dimethoxyphenyl)ethyl side chain, a scaffold with potential for further elaboration.
Furthermore, the alkene functionality can participate in various cycloaddition and annulation reactions to form a range of heterocyclic rings. nih.govnih.gov For instance, reaction with nitrogen-based reagents could lead to the formation of N-heterocycles like pyrrolidines or piperidines, depending on the specific reaction conditions and reagents employed.
| Target Heterocycle | Proposed Synthetic Strategy | Key Intermediate | Potential Application |
| Substituted Tetrahydrofuran | S_N2 with hydroxide followed by iodoetherification | A homoallylic alcohol | Core structure in natural products and signaling molecules. |
| Substituted Pyrrolidine | [3+2] Cycloaddition with an azomethine ylide | Not applicable | Common scaffold in alkaloids and pharmaceuticals. |
| Substituted Dihydropyran | Prins-type cyclization with an aldehyde | Not applicable | Building block for carbohydrate and polyketide synthesis. |
| Substituted Indoline | Palladium-catalyzed aminoannulation | Not applicable | Privileged structure in medicinal chemistry. |
This table is for illustrative purposes and outlines potential synthetic pathways.
Development of Novel Ligands and Catalysts Utilizing the Compound's Architecture
The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound offers several handles for its transformation into a novel ligand. The vinyl bromide can be converted into a variety of coordinating groups through reactions such as lithium-halogen exchange followed by quenching with an appropriate electrophile (e.g., chlorodiphenylphosphine (B86185) to install a phosphine (B1218219) group).
Alternatively, the vinyl group could be a key component of a borataalkene ligand, which are analogs of alkenes with unique electronic properties and coordination modes. nih.govrsc.org The 2,5-dimethoxy groups on the phenyl ring can also influence the electronic properties of the resulting ligand, potentially fine-tuning the reactivity and selectivity of a metal catalyst. The steric bulk of the entire fragment could also play a role in creating a specific coordination environment around a metal center.
| Ligand Class | Synthetic Modification | Potential Coordinating Atom(s) | Potential Catalytic Application |
| Phosphine Ligand | Lithiation followed by reaction with PPh₂Cl | Phosphorus | Cross-coupling reactions, hydrogenation. |
| Amine Ligand | Hydroboration/oxidation followed by reductive amination | Nitrogen | Asymmetric synthesis, transfer hydrogenation. |
| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis to form an imidazolium (B1220033) salt | Carbon | Metathesis, C-H activation. |
| Borataalkene Ligand | Conversion to a vinylborane (B8500763) and subsequent reaction | Boron, Carbon | Regio- and stereoselective functionalization of alkynes. |
This table presents hypothetical ligand structures derivable from the title compound.
Role in the Synthesis of Advanced Materials Precursors (e.g., Polymerizable Monomers, Dendrimer Cores)
The field of materials science constantly seeks new monomers and building blocks for the creation of advanced materials with tailored properties. This compound has potential as a precursor for both polymers and dendrimers.
Its structure is analogous to a substituted styrene, a widely used class of monomers. cmu.eduyoutube.com The vinyl group can undergo radical, cationic, or anionic polymerization to form a polystyrene-type polymer with a 2-bromo-2-(2,5-dimethoxyphenyl)ethyl pendant group on each repeating unit. researchgate.netchemrxiv.orgchemrxiv.org The bromine atom in the resulting polymer could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tune the material's properties. It could also potentially be used in atom transfer radical polymerization (ATRP).
For dendrimer synthesis, the compound could be utilized in several ways. instras.comsapub.orgmdpi.com It could serve as a core molecule to which dendritic wedges are attached, with the vinyl bromide providing a reactive site for coupling. Alternatively, it could be a building block for the dendrimer branches in a convergent synthesis approach. nih.govnih.gov The 2,5-dimethoxyphenyl units could impart specific solubility or self-assembly properties to the resulting dendrimer.
| Material Type | Role of the Compound | Polymerization/Synthesis Method | Potential Properties/Applications |
| Functional Polymer | Monomer | Radical Polymerization / ATRP | Material with tunable refractive index, functional coatings. |
| Block Copolymer | Monomer | Controlled Radical Polymerization | Nanostructured materials for electronics or drug delivery. |
| Dendrimer | Core or Branching Unit | Convergent or Divergent Synthesis | Drug delivery systems, catalysts, nanoscale reactors. |
| Cross-linked Resin | Cross-linking agent | Copolymerization with a divinyl monomer | Separation media, solid supports for synthesis. |
This table outlines potential applications in materials science and is for illustrative purposes.
Future Directions and Emerging Research Opportunities
Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Prediction
The complexity of modern organic synthesis necessitates sophisticated planning tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes and predict reaction outcomes, moving from intuition-based approaches to data-driven strategies. eurekalert.org
Table 1: Examples of AI and Machine Learning Platforms in Chemical Synthesis
| Platform/Tool | Developer/Provider | Key Functionality | Application to Target Compound |
|---|---|---|---|
| SYNTHIA™ | Merck KGaA | Retrosynthetic analysis, pathway discovery, green chemistry metrics. synthiaonline.comthe-scientist.com | Proposing novel and sustainable synthetic routes from simple precursors. |
| IBM RXN for Chemistry | IBM | Reaction prediction using neural transformer models, integration with robotic labs. chemcopilot.com | Predicting the products and yields of unknown reactions involving the compound. |
| AiZynthFinder | Open Source | Retrosynthetic planning using a Monte Carlo tree search algorithm. medium.com | Identifying cost-effective pathways based on purchasable starting materials. |
| Random Forest Models | Various Researchers | Predicting reaction yields by analyzing multiple reaction components. eurekalert.org | Optimizing reaction conditions (e.g., catalyst, base, solvent) for cross-coupling. |
Exploration of Sustainable and Biocatalytic Transformations Involving the Compound
The principles of green chemistry, which advocate for waste prevention and the use of less hazardous substances, are guiding the development of new synthetic methods. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this movement, offering high selectivity under mild, aqueous conditions. nih.gov
For 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene, several classes of enzymes could enable novel and sustainable transformations. Flavin-dependent halogenases (FDHs), for example, can catalyze the precise installation or removal of halogen atoms on organic molecules, offering a green alternative to traditional chemical methods. researchgate.net The development of enzymes for C-C bond formation, such as aldolases or thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, could allow for the direct and stereoselective functionalization of the molecule. nih.govacs.orgnih.gov These enzymatic reactions often proceed with impeccable chemo-, regio-, and stereoselectivity, which is challenging to achieve with conventional catalysts. nih.gov
The goal is to replace harsh reagents and multi-step protection/deprotection sequences with cleaner, more efficient enzymatic cascades. researchgate.netmdpi.com Research in this area would focus on identifying or engineering enzymes that accept the subject compound as a substrate and perform desired transformations on its vinyl bromide or aromatic ring systems.
Table 2: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Potential Reaction | Advantage |
|---|---|---|
| Flavin-Dependent Halogenases (FDHs) | Regioselective dehalogenation or halogen exchange at the C-Br bond. researchgate.net | Mild conditions, high specificity, avoids harsh reagents. |
| ThDP-Dependent Enzymes | Acyloin condensation or Stetter-type reactions if the butene chain is modified. nih.govacs.org | Enables asymmetric C-C bond formation, creating complex chiral structures. |
| Tryptophan Synthase Analogs | Formal C-C bond formation by activating an electrophilic intermediate. nih.gov | Potential for novel alkylation reactions on suitable substrates. |
| Cytochrome P450 Monooxygenases | Oxidative functionalization (e.g., hydroxylation) of the aromatic ring. researchgate.net | Catalyst-controlled regioselectivity for late-stage functionalization. |
Development of Novel Reaction Modalities and Catalyst Systems for Enhanced Reactivity
While traditional palladium-catalyzed cross-coupling reactions are workhorses for functionalizing vinyl halides, ongoing research seeks to develop new reaction modalities and more potent catalyst systems. acs.orgacs.org These innovations aim to overcome the limitations of existing methods, such as catalyst deactivation or low reactivity with challenging substrates.
One major emerging area is photoredox catalysis, which uses visible light to drive chemical transformations. acs.org For a vinyl halide like this compound, this approach can generate highly reactive vinyl radical intermediates that can participate in a variety of bond-forming reactions. nih.gov This light-driven activation provides an attractive and sustainable alternative to some classical transition metal-catalyzed processes. acs.org
In parallel, the design of new catalyst systems continues to evolve. The development of palladium complexes with N-heterocyclic carbene (NHC) ligands has led to more robust and efficient catalysts for Suzuki and other cross-coupling reactions, particularly with less reactive aryl and vinyl chlorides. nih.gov Furthermore, nickel-based catalysts are gaining prominence for their ability to activate strong chemical bonds and facilitate unique cross-coupling reactions that are difficult to achieve with palladium. acs.org Investigating these advanced catalytic systems could unlock new reaction pathways and enhance the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures. nih.gov
Table 3: Emerging Catalytic Systems for Vinyl Halide Functionalization
| Reaction Modality | Catalyst System | Description | Potential Advantage |
|---|---|---|---|
| Photoredox Catalysis | Organic Dyes or Metal Complexes (e.g., Ir, Ru) | Uses visible light to generate reactive intermediates via single-electron transfer. acs.orgnih.gov | Mild conditions, avoids noble metal catalysts in some cases, unique reactivity via radical pathways. |
| Nickel Catalysis | Ni(II) with reducing agents | Enables cross-coupling of traditionally difficult electrophiles and nucleophiles. acs.org | Lower cost than palladium, complementary reactivity, effective for C(sp³)-C(sp²) coupling. |
| Advanced Palladium Catalysis | Pd with N-Heterocyclic Carbene (NHC) Ligands | Highly stable and active catalysts that can improve reaction rates and substrate scope. nih.gov | High turnover numbers, improved stability, effective for challenging substrates like vinyl chlorides. |
| Dual Catalysis | Transition Metal + Photocatalyst | Combines photoredox activation with traditional cross-coupling cycles. acs.org | Access to novel reaction pathways by merging different catalytic modes. |
Application of In-situ Spectroscopic Techniques for Real-time Mechanistic Probing
A deep understanding of reaction mechanisms is crucial for process optimization, safety, and control. In-situ spectroscopic techniques, which monitor reactions as they happen without sample extraction, provide an unparalleled window into the dynamic chemical environment. mdpi.comfrontiersin.org These methods are essential for studying transient intermediates and determining kinetic profiles. wiley.com
For reactions involving this compound, such as the formation of a Grignard reagent, in-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. mt.com It can track the consumption of the starting vinyl bromide and the appearance of the organomagnesium product in real-time, which is critical for detecting reaction initiation and preventing the unsafe accumulation of unreacted reagents in highly exothermic processes. researchgate.net
Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on all species present in the reaction mixture, including short-lived intermediates that are key to the reaction mechanism. wiley.comrsc.org By monitoring a reaction under actual process conditions (e.g., elevated temperature and pressure), researchers can gain insights that are impossible to obtain from traditional end-point analysis. wiley.com Applying these advanced analytical tools would enable a more complete understanding of the compound's reactivity, leading to the development of more robust and efficient synthetic processes. nih.gov
Table 4: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application to Target Compound's Reactions |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration profiles of functional groups. mt.comyoutube.com | Monitoring the C-Br bond cleavage during Grignard formation or cross-coupling reactions. |
| NMR Spectroscopy | Detailed structural information, reaction kinetics, identification of intermediates. wiley.comnih.gov | Elucidating complex catalytic cycles and identifying transient species in solution. |
| Raman Spectroscopy | Vibrational information, complementary to IR, good for aqueous systems. mdpi.com | Studying catalyst-substrate interactions and structural changes on catalyst surfaces. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of a metal catalyst. mdpi.comchemcatbio.org | Probing the electronic state of a palladium or nickel catalyst during a cross-coupling cycle. |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene?
Methodological Answer:
The synthesis of this compound can be approached via bromination of a preformed alkene precursor, such as 4-(2,5-dimethoxyphenyl)-1-butene, using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). For example, analogous bromination methods for halogenated alkenes involve controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) to minimize side reactions like di-addition . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the mono-brominated product.
Basic: How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, related brominated dimethoxybenzene derivatives have been resolved using SC-XRD to determine bond angles, halogen positioning, and stereochemistry . Complementary techniques include:
- ¹H/¹³C NMR : To verify the alkene proton environment (δ 5–6 ppm) and methoxy groups (δ ~3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- IR Spectroscopy : To confirm C-Br stretches (~550–650 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
Advanced: How do electronic effects of the 2,5-dimethoxyphenyl group influence reactivity in substitution reactions?
Methodological Answer:
The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may deactivate the alkene toward nucleophilic attack. For example:
- Nucleophilic Substitution : The bromine atom at the allylic position is susceptible to Sₙ2 reactions with amines or thiols, but steric hindrance from the bulky aryl group may slow kinetics.
- Electrophilic Addition : The alkene can undergo regioselective hydrohalogenation; however, computational studies (DFT) are recommended to predict regiochemistry due to competing resonance effects from the methoxy substituents .
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?
Methodological Answer:
Common impurities include di-brominated byproducts or unreacted starting material. To address this:
- HPLC-PDA/UV : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) and monitor at λ = 254 nm for brominated compounds.
- GC-MS : For volatile impurities, employ a DB-5MS column and electron ionization (EI) mode.
- NMR Spiking Experiments : Add authentic standards of suspected impurities (e.g., 1,2-dibromo derivatives) to identify overlapping signals .
Basic: What safety considerations are critical when handling this compound?
Methodological Answer:
- Toxicity : Brominated alkenes are potential alkylating agents; use PPE (gloves, goggles, fume hood) to avoid dermal/ocular exposure.
- Regulatory Compliance : While not listed in controlled substance regulations (e.g., Wisconsin Stats 2021-22), structurally similar halogenated aromatics may require institutional review for DEA compliance .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How can computational chemistry aid in predicting reaction pathways for this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states for substitution or addition reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set). For example, study the activation energy of bromine displacement by nucleophiles like NH₃ or CN⁻.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates using software like GROMACS .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Pharmaceutical Intermediates : The alkene and bromine moieties enable cross-coupling (e.g., Suzuki-Miyaura) to build biaryl structures.
- Polymer Chemistry : As a monomer for conductive polymers via radical polymerization, leveraging the electron-rich aryl group .
Advanced: How do steric effects from the 2,5-dimethoxyphenyl group impact catalytic cross-coupling reactions?
Methodological Answer:
The bulky aryl group can hinder catalyst accessibility in cross-coupling reactions (e.g., Heck or Buchwald-Hartwig). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
